molecular formula C3H7NO3 B125429 N-Hydroxyurethane CAS No. 589-41-3

N-Hydroxyurethane

Cat. No. B125429
CAS RN: 589-41-3
M. Wt: 105.09 g/mol
InChI Key: VGEWEGHHYWGXGG-UHFFFAOYSA-N
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Description

N-Hydroxyurethane is a reactant involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides .


Synthesis Analysis

N-Hydroxyurethane is used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine . It is also involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions .


Molecular Structure Analysis

The molecular formula of N-Hydroxyurethane is C3H7NO3 and its molecular weight is 105.09 .


Chemical Reactions Analysis

N-Hydroxyurethane is used in the synthesis of molecules for intermolecular Sharpless aminohydroxylation reactions .


Physical And Chemical Properties Analysis

N-Hydroxyurethane is a liquid at 20 degrees Celsius. It has a boiling point of 113-116 °C at 3 mmHg, a refractive index of 1.445, and a density of 1.3895 .

Scientific Research Applications

  • Antitumor Activity : N-Hydroxyurethane has been studied for its antitumor activity. It was found to be active against various transplantable mouse tumors, suggesting its potential in cancer research and therapy (Hahn, Botkin & Adamson, 1966).

  • Bacterial Recovery and DNA Repair : Research has shown that bacteria like Escherichia coli can recover from the lethal action of N-hydroxyurethane, which involves DNA repair mechanisms. This implies its potential application in studying bacterial resistance and recovery processes (Mullinix & Rosenkranz, 1971).

  • Metabolic Studies : Studies have shown that N-hydroxyurethane produces different physiological effects compared to urethane, such as impacts on body temperature and brain serotonin content. This suggests its role in metabolic studies and understanding drug actions (Spriggs & Stockham, 1966).

  • Cellular Toxicity and Tissue Repair : Research indicates that N-hydroxyurethane causes acute cell death in tissues with high rates of cellular proliferation. This finding is crucial for understanding the cytotoxic effects of various compounds on rapidly dividing cells (Philips et al., 1967).

  • Applications in Bone Tissue Engineering : N-Hydroxyurethane has been incorporated in polyurethane/fluor-hydroxyapatite nanocomposite scaffolds, showing potential for use in bone tissue engineering. These scaffolds exhibit properties suitable for tissue regeneration (Asefnejad et al., 2011).

  • Non-Isocyanate Polyurethanes : N-Hydroxyurethane plays a role in the formation of non-isocyanate polyurethanes, which are gaining attention due to their environmental friendliness and reduced toxicity. This is important for developing sustainable materials (Kathalewar et al., 2013).

  • Antimicrobial Applications : N-Hydroxyurethane has been used to create antimicrobial and biofilm-controlling surfaces. This application is significant in the development of medical devices and surfaces to reduce microbial growth (Luo et al., 2015).

  • Polymer Chemistry and Catalysis : It serves as an organocatalyst for the chemical fixation of CO2 into epoxides, forming cyclic carbonates. This represents its utility in green chemistry and polymer synthesis (Motokucho & Morikawa, 2020).

  • Medical Device Applications : Polyurethanes modified with N-Hydroxyurethane have been used in the creation of medical devices due to their biocompatibility and physical properties (Macocinschi et al., 2009).

  • Sustained Release Drug Delivery : N-Hydroxyurethane-based polyurethanes are employed in sustained release drug delivery systems, highlighting its significance in pharmaceutical applications (Lowinger et al., 2018).

Safety And Hazards

N-Hydroxyurethane is harmful if swallowed, in contact with skin, or if inhaled. It should be disposed of in an approved waste disposal plant. It should not be used in food, drug, pesticide, or biocidal product use .

Future Directions

Non-isocyanate polyurethanes (NIPUs) based on the polyaddition of poly(cyclic carbonate)s to polyamines have emerged in the past decade as greener alternatives to conventional PUs. N-Hydroxyurethane could potentially be a safer alternative to harmful bisphenol A-based PHUs and provide a useful strategy for CO2 revalorization .

properties

IUPAC Name

ethyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWEGHHYWGXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207635
Record name N-Hydroxyurethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyurethane

CAS RN

589-41-3
Record name Hydroxyurethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyurethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyurethane
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Record name N-Hydroxyurethane
Source DTP/NCI
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Record name N-Hydroxyurethane
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Record name Ethyl hydroxycarbamate
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Record name N-HYDROXYURETHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
SS Mirvish - Analyst, 1965 - pubs.rsc.org
… N-hydroxyurethane to hydroxylamine was provided by the use of thin-layer chromatography, which showed the disappearance of the N-hydroxyurethane … The N-hydroxyurethane was …
Number of citations: 11 pubs.rsc.org
YY Hsiao, TJ Bardos, GL Wampler… - Journal of Medicinal …, 1975 - ACS Publications
… hydrolysis directly N-hydroxyurethane rather than urethane and, … The hydroxyl group of N-hydroxyurethane (7) is more … the theoretical amount of N-hydroxyurethane present in the …
Number of citations: 14 pubs.acs.org
SS Mirvish - Biochimica et Biophysica Acta (BBA)-General Subjects, 1966 - Elsevier
… N-Hydroxyurethane also resembles urethane in causing chromosome damage to rat tissues in vivo3, 4. However, N-hydroxyurethane … the metabolism of N-hydroxyurethane, carried out …
Number of citations: 53 www.sciencedirect.com
R Nery - Biochemical Journal, 1968 - portlandpress.com
… of urethane or N-hydroxyurethane; nitrite formation from N-hydroxyurethane was stimulated … Liver slices of several species of rats and mice catabolized N-hydroxyurethane at rates that …
Number of citations: 67 portlandpress.com
K SUGIHARA, S KITAMURA… - Journal of pharmacobio …, 1983 - jstage.jst.go.jp
… the reduction of N -hydroxyurethane to urethane under … crosomes, exhibited N -hydroxyurethane reductase activity in … hibited a significant N -hydroxyurethane reductase activity in …
Number of citations: 15 www.jstage.jst.go.jp
E Boyland, R Nery - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… detected in the bile of rats dosed with urethane or N-hydroxyurethane. 4. Methyl, ethyl, n-… than are urethane and N-hydroxyurethane. 7. The probable role of N-hydroxyurethane and the …
Number of citations: 164 www.ncbi.nlm.nih.gov
L Boiato, SS Mirvish, I Berenblum - International Journal of …, 1966 - Wiley Online Library
… C57BL/6 mice, with N‐hydroxyurethane‐ 14 C, … N‐hydroxyurethane was not detected. These results are consistent with the view that the carcinogenic action of N‐hydroxyurethane …
Number of citations: 28 onlinelibrary.wiley.com
CP De Sousa, E Boyland, R Nery - Nature, 1965 - nature.com
… The effect was exerted even when N -hydroxyurethane was added … N-Hydroxyurethane injected intQ 1·abbits in two doses of … In the light of the antiviral activity of N-hydroxyurethane, 19 …
Number of citations: 24 www.nature.com
TLB Spriggs, MA Stockham - Biochemical Pharmacology, 1966 - Elsevier
… N-hydroxyurethane differed from urethane in its action on the central nervous system. N-hydroxyurethane (1.5 g/kg) did not induce anaesthesia but the rats were sedated. Higher doses (…
Number of citations: 6 www.sciencedirect.com
E Boyland, R Nery, KS Peggie - British Journal of Cancer, 1965 - ncbi.nlm.nih.gov
… Urethane and N-hydroxyurethane are almostequal in their carcinogenic activity (… to N-hydroxyurethane. Rootmeristems of Vicia faba were therefore exposed to N-hydroxyurethane …
Number of citations: 24 www.ncbi.nlm.nih.gov

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